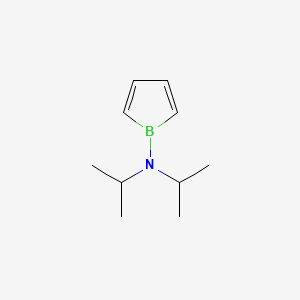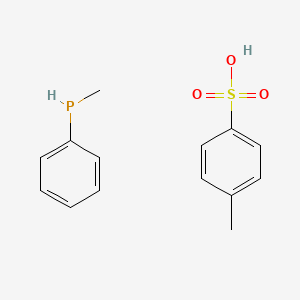
4-Methylbenzenesulfonic acid;methyl(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid and methyl(phenyl)phosphane are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water, alcohol, and other polar solvents It is a colorless liquid that is used as a ligand in coordination chemistry .
Méthodes De Préparation
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene with concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from water or other solvents . Industrial production involves similar methods, often with additional steps to remove impurities and ensure high purity of the final product .
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane can be synthesized by the reaction of methylmagnesium bromide with dichlorophenylphosphine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The product is purified by distillation .
Analyse Des Réactions Chimiques
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form sodium p-toluenesulfonate.
Esterification: It reacts with alcohols to form esters, such as methyl p-toluenesulfonate.
Hydrolysis: When heated with water, it hydrolyzes to form toluene and sulfuric acid.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane participates in:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals.
Oxidation: It can be oxidized to form phosphine oxides.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification and other reactions.
Pharmaceuticals: In the synthesis of various drugs.
Polymer Chemistry: As a curing agent for resins.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane is used in:
Coordination Chemistry: As a ligand in the synthesis of metal complexes.
Catalysis: In various catalytic processes.
Mécanisme D'action
4-Methylbenzenesulfonic Acid
The compound acts as a strong acid, donating protons in reactions. It catalyzes reactions by increasing the electrophilicity of substrates .
Methyl(phenyl)phosphane
As a ligand, it donates electron density to metal centers, stabilizing metal complexes and facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. 4-Methylbenzenesulfonic acid is unique due to its methyl group, which affects its solubility and reactivity .
Methyl(phenyl)phosphane
Similar compounds include diphenylphosphine and dimethylphosphine. Methyl(phenyl)phosphane is unique due to its mixed alkyl-aryl substitution, which influences its coordination properties .
Propriétés
Numéro CAS |
497254-36-1 |
|---|---|
Formule moléculaire |
C14H17O3PS |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;methyl(phenyl)phosphane |
InChI |
InChI=1S/C7H8O3S.C7H9P/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-7-5-3-2-4-6-7/h2-5H,1H3,(H,8,9,10);2-6,8H,1H3 |
Clé InChI |
LMNDVNGKINLVIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CPC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
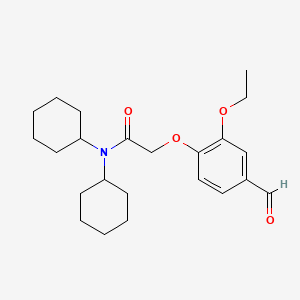
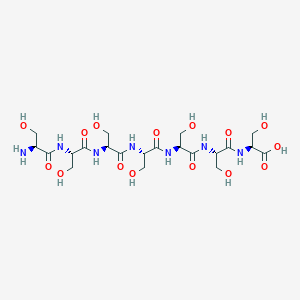
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
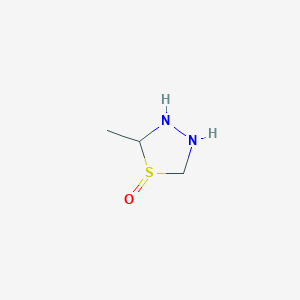
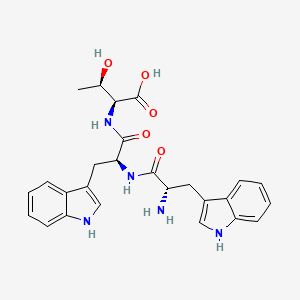
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

